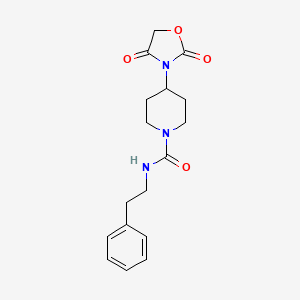
N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a cyclopentyl group, a thiophenyl group, and an oxalamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. The methoxyphenyl and thiophenyl groups are aromatic, meaning they contain a ring of atoms with delocalized electrons .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific functional groups present. For example, the oxalamide group might be susceptible to hydrolysis, while the aromatic groups might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Aplicaciones Científicas De Investigación
High-performance Liquid Chromatography Applications
N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide and related compounds have been explored for their utility in high-performance liquid chromatography (HPLC). For instance, the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, a compound with a structural similarity to N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide, has been used as a fluorogenic labeling reagent for the HPLC of biologically important thiols. This methodology enables the selective and rapid detection of thiols, offering applications in pharmaceutical formulations analysis (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Synthesis of Di- and Mono-oxalamides
Research into the synthesis of oxalamides, which are structurally related to N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide, has led to the development of novel synthetic approaches. A study demonstrated a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, indicating the potential for the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides from similar precursors. This method is simple, high-yielding, and provides a new formula for anthranilic acid derivatives and oxalamides, suggesting its utility in the synthesis of compounds related to N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide (Mamedov et al., 2016).
Copper-Catalyzed Coupling Reactions
In the realm of organic synthesis, copper-catalyzed coupling reactions involving (hetero)aryl chlorides and amides have been explored. The catalyst system Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide, similar in structure to N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide, has been shown to be effective for Goldberg amidation with less reactive (hetero)aryl chlorides. This catalytic system is versatile, accommodating a wide range of functionalized (hetero)aryl chlorides and aromatic and aliphatic primary amides, indicating its potential utility in the synthesis of complex organic molecules (De, Yin, & Ma, 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N'-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-25-16-8-6-15(7-9-16)20(10-2-3-11-20)14-22-19(24)18(23)21-13-17-5-4-12-26-17/h4-9,12H,2-3,10-11,13-14H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRUWCJAKQWLAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,5-dimethyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2983756.png)
![[1,2,4]Triazolo[4,3-b]pyridazin-6-ol](/img/structure/B2983757.png)
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2983759.png)
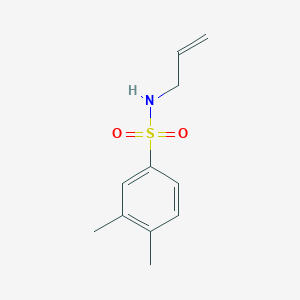
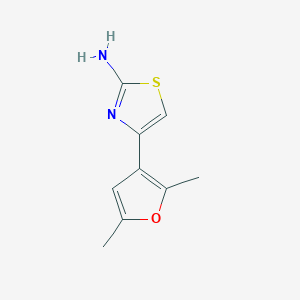

![5'-Methylspiro[cyclopropane-1,3'-indoline]](/img/structure/B2983765.png)
![(2Z)-2-[(2,5-difluorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2983767.png)
![5-Bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2983770.png)
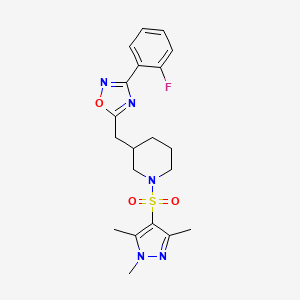

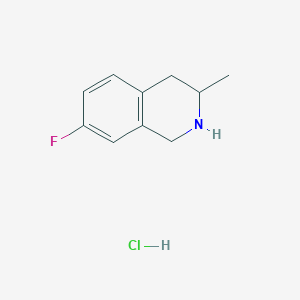
![2-{4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine](/img/structure/B2983777.png)
